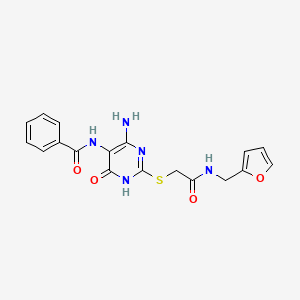
N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H16N4O3S and a molecular weight of approximately 340.42 g/mol. The structure includes a furan ring, a thioether linkage, and a pyrimidine core, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar functional groups have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
| N-(4-amino...) | Staphylococcus aureus | TBD |
| N-(4-amino...) | Escherichia coli | TBD |
Case Study : A study published in 2020 evaluated several synthesized derivatives of pyrimidine compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics like ampicillin .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
Mechanism of Action :
- Inhibition of Cell Proliferation : Compounds with structural similarities have been shown to inhibit the growth of cancer cell lines by interfering with the mitogen-activated protein kinase (MAPK) pathway.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in tumor cells, leading to cell death.
Table: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X | Breast Cancer | 15 | MAPK Pathway Inhibition |
| Compound Y | Lung Cancer | 25 | Apoptosis Induction |
| N-(4-amino...) | TBD | TBD | TBD |
Research Findings
A significant body of research has been dedicated to exploring the biological activities of compounds related to N-(4-amino...) through in vitro and in vivo studies. Notable findings include:
- Synergistic Effects : Some studies have indicated that combining N-(4-amino...) with other therapeutic agents enhances its efficacy against resistant bacterial strains.
- Toxicity Assessment : Preliminary toxicity studies suggest that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile in clinical applications.
- Pharmacokinetics : Research into the pharmacokinetic properties reveals that modifications to the compound's structure can significantly affect its bioavailability and metabolic stability.
Properties
IUPAC Name |
N-[4-amino-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c19-15-14(21-16(25)11-5-2-1-3-6-11)17(26)23-18(22-15)28-10-13(24)20-9-12-7-4-8-27-12/h1-8H,9-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGKAUSVKSXDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














